molecular formula C18H16N2O3 B2899231 Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034315-94-9

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2899231
CAS No.: 2034315-94-9
M. Wt: 308.337
InChI Key: ZNCGWIYVYQSLPJ-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a quinolin-8-yloxy group at the 3-position and a furan-2-yl methanone moiety at the 1-position.

Properties

IUPAC Name

furan-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(16-7-3-11-22-16)20-10-8-14(12-20)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCGWIYVYQSLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the quinoline moiety results in tetrahydroquinoline derivatives .

Scientific Research Applications

Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring can participate in electron transfer reactions, while the pyrrolidine ring may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
This compound (Target) Pyrrolidine-methanone Quinolin-8-yloxy (3-position), Furan-2-yl (1-position) ~349.4 (calculated) Not reported
6-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)nicotinonitrile Piperidine-nicotinonitrile Imidazo-pyrrolo-pyrazine (3-position), 4-methyl (piperidine), nicotinonitrile ~386.4 (calculated) Not reported
((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(pyrrolidin-1-yl)methanone Piperidine-methanone Imidazo-pyrrolo-pyrazine (3-position), pyrrolidin-1-yl (methanone) ~376.4 (calculated) Not reported
3-(Furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one Isoquinolinone-glucose conjugate Furan-2-yl (3-position), glucose (7-position) 389.4 (observed) 223–226

Comparative Analysis

  • Quinoline vs. The latter’s fused heterocyclic system may enhance binding to kinase ATP pockets, as seen in kinase inhibitors like midostaurin.
  • Methanone Linker Variations: The target’s furan-2-yl methanone linker differs from the pyrrolidin-1-yl methanone in the piperidine analog . Furan’s electron-rich aromaticity could influence solubility and metabolic stability compared to the aliphatic pyrrolidine.
  • Sugar Conjugation: The isoquinolinone-glucose conjugate () demonstrates how hydrophilic groups (e.g., glucose) improve aqueous solubility (mp 223–226°C) , whereas the target compound’s lipophilic quinoline and furan groups likely reduce solubility, favoring membrane permeability.
  • Synthetic Routes: The glucose-conjugated compound () was synthesized via glycosylation using tetraacetyl-D-glucose, followed by deprotection . By contrast, the target compound’s synthesis would likely involve coupling quinolin-8-ol with a pyrrolidine precursor, followed by methanone formation.

Research Findings and Implications

  • Biological Activity: While direct data for the target compound are absent, its quinoline moiety is associated with antimalarial (e.g., chloroquine) and anticancer (e.g., camptothecin derivatives) activity. The imidazo-pyrrolo-pyrazine analogs () are likely kinase inhibitors, given their structural similarity to staurosporine analogs .
  • Physicochemical Properties :
    The glucose conjugate () has a higher melting point (223–226°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but predicted to be lower based on its lipophilicity.

  • Spectroscopic Data: The glucose-conjugated compound () showed distinct 1H-NMR signals for aromatic protons (δ 7.42–7.82) and glucose protons (δ 3.2–5.0) . The target compound’s NMR would likely exhibit similar furan/quinoline aromatic signals but lack glucose-related peaks.

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